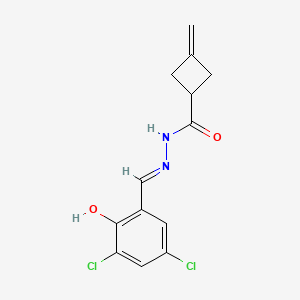
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide (DMCBH) is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various studies, including those related to the mechanism of action and physiological effects of certain compounds.
Mécanisme D'action
The exact mechanism of action of N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide is not yet fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress in the body. It may also modulate certain signaling pathways and gene expression, leading to its observed physiological effects.
Biochemical and Physiological Effects
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect against certain types of cellular damage, and modulate various cellular signaling pathways. It may also have potential applications in the treatment of certain diseases, including cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for investigating the effects of oxidative stress and inflammation on cellular function. However, its solubility in certain solvents may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide. One area of interest is its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, investigations into its use as a tool for studying cellular signaling pathways and gene expression may also be of interest.
Méthodes De Synthèse
The synthesis of N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with cyclobutanecarbohydrazide in the presence of a suitable catalyst. The resulting product is then subjected to a dehydration reaction, resulting in the formation of N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide.
Applications De Recherche Scientifique
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide has been used in various scientific studies, including those related to the development of new drugs and the investigation of certain biochemical pathways. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-2-8(3-7)13(19)17-16-6-9-4-10(14)5-11(15)12(9)18/h4-6,8,18H,1-3H2,(H,17,19)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULKXKSTGFQJT-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC(C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6005919.png)
![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6005927.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B6005939.png)

![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)